ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate
Description
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O3S/c1-3-33-22(31)15(2)34-24-29-28-21(30(24)20-6-4-5-19(26)10-20)14-27-23(32)25-11-16-7-17(12-25)9-18(8-16)13-25/h4-6,10,15-18H,3,7-9,11-14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQARHZATTDLOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring, introduction of the adamantane moiety, and subsequent esterification to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s binding affinity to certain receptors, while the triazole ring can participate in hydrogen bonding and other interactions. The fluorophenyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate
- CAS Number : 476439-72-2
- Molecular Formula : C₂₅H₃₁FN₄O₃S
- Molecular Weight : 486.602 g/mol
- SMILES : CCOC(=O)C(Sc1nnc(n1c1cccc(c1)F)CNC(=O)C12CC3CC(C2)CC(C1)C3)C
Structural Features :
The compound integrates three key moieties:
Adamantane group: A rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and bioavailability in pharmaceuticals .
Sulfanyl-propanoate ester: A sulfur-containing linker with an ethyl ester group, which may act as a prodrug motif for in vivo hydrolysis to the carboxylic acid.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Sulfur Linkers: The sulfanyl-propanoate ester in the target compound contrasts with methoxyethylsulfanyl or propanamide groups in analogs, influencing solubility and metabolic stability.
Synthetic Complexity : The target compound’s synthesis likely requires precise coupling of bulky adamantane and fluorophenyl groups, whereas simpler analogs (e.g., ) use straightforward cyclization steps.
Pharmacological and Physicochemical Properties
Table 2: Functional Comparisons
Critical Analysis :
- Fluorophenyl vs. Phenyl : The fluorine atom in the target compound may improve binding affinity to hydrophobic enzyme pockets or reduce metabolic oxidation .
- Ester vs. Methoxyethylsulfanyl : The ethyl ester could enhance cell permeability, while the methoxyethyl group in may reduce cytotoxicity.
- Triazole vs. Oxadiazole-Thiazole : The 1,2,4-triazole core in the target compound offers distinct hydrogen-bonding capabilities compared to oxadiazole-thiazole hybrids in .
Biological Activity
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and anti-proliferative properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C₁₈H₁₈F₃N₃O₂S
- Molecular Weight : Approximately 478.64 g/mol
- Key Structural Components :
- Ethyl ester group
- Triazole ring
- Sulfanyl linkage
- Adamantane derivative
These structural elements suggest a promising profile for biological interactions, particularly due to the presence of the triazole and adamantane moieties, which are known for their pharmacological significance.
Antimicrobial Activity
Research indicates that compounds with triazole rings often exhibit antimicrobial properties . Preliminary studies suggest that this compound may possess significant antibacterial and antifungal activities:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Potent antibacterial activity | |
| Candida albicans | Moderate antifungal activity | |
| Escherichia coli | Limited antibacterial activity |
The compound's efficacy against various pathogens is attributed to its unique structural features that enhance its interaction with biological targets.
Anti-Proliferative Activity
In vitro studies have assessed the anti-proliferative effects of similar adamantane-linked compounds against human tumor cell lines. These studies indicate that derivatives of adamantane can inhibit cell proliferation effectively:
| Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 70% | |
| HeLa (Cervical Cancer) | 65% | |
| A549 (Lung Cancer) | 60% |
The anti-proliferative effects are believed to be influenced by the compound's ability to disrupt cellular processes critical for cancer cell survival.
Synthesis and Testing
The synthesis of this compound typically involves multistep reactions that allow for modifications aimed at enhancing biological activity. The following steps are generally involved:
- Formation of the Adamantane Derivative : Utilizing appropriate reagents to introduce the adamantane moiety.
- Synthesis of the Triazole Ring : Employing cyclization reactions to form the triazole structure.
- Attachment of Functional Groups : Incorporating the sulfanyl and ethyl ester groups through nucleophilic substitution reactions.
These synthetic pathways are crucial for optimizing the compound's pharmacological properties.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-{[5-(adamantan-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-triazole} | Methoxyphenyl group instead of chlorophenyl | Antibacterial |
| Methyl 2-{[4-(pyridin-2-yl)-triazole]-sulfanyl}acetate | Pyridine moiety | Antifungal |
This comparison highlights the unique combination of functional groups in this compound that may confer enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
